molecular formula C23H26N2O4S B12020754 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide CAS No. 618080-11-8

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B12020754
CAS No.: 618080-11-8
M. Wt: 426.5 g/mol
InChI Key: XUELKORVLQLLAA-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with a sulfonyl phenyl group and an ethylpiperidinyl moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonation reaction using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the Piperidinyl Moiety: The piperidinyl group can be attached through a nucleophilic substitution reaction using an ethylpiperidine derivative.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds or hydrophobic interactions with the active site, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-phenylacrylamide
  • N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide

Uniqueness

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core with a sulfonyl phenyl group and an ethylpiperidinyl moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

618080-11-8

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H26N2O4S/c1-3-18-8-6-7-15-25(18)30(27,28)19-13-11-17(12-14-19)24-23(26)22-16(2)20-9-4-5-10-21(20)29-22/h4-5,9-14,18H,3,6-8,15H2,1-2H3,(H,24,26)

InChI Key

XUELKORVLQLLAA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

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